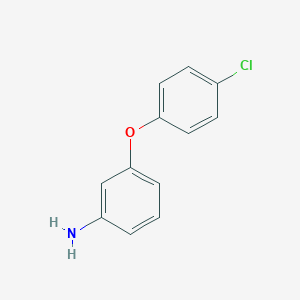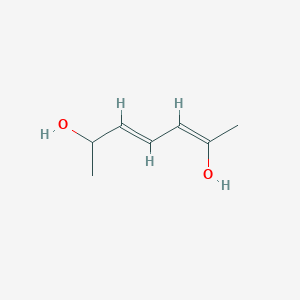
(2Z,4E)-hepta-2,4-diene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a natural polyene alcohol that is produced by various microorganisms, including fungi, bacteria, and yeasts. This molecule has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of (2Z,4E)-hepta-2,4-diene-2,6-diolol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in microorganisms and cancer cells. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their cell walls and membranes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Heptadienediol has been shown to have various biochemical and physiological effects on organisms. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in human cells, which may contribute to its anti-inflammatory and anti-tumor effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptadienediol has several advantages for use in laboratory experiments. It is a natural compound that can be easily synthesized using biotransformation methods, making it a cost-effective and environmentally friendly alternative to synthetic compounds. It also has low toxicity and is generally considered safe for use in laboratory experiments. However, its low solubility in water and organic solvents may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on (2Z,4E)-hepta-2,4-diene-2,6-diolol. One area of interest is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another area of interest is the exploration of its potential as a natural pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and biochemical effects on organisms.
Métodos De Síntesis
The synthesis of (2Z,4E)-hepta-2,4-diene-2,6-diolol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic solvents and reagents to produce the molecule, while biotransformation relies on the enzymatic activity of microorganisms to convert precursors into (2Z,4E)-hepta-2,4-diene-2,6-diolol. The latter method is preferred due to its high yield, low cost, and environmental friendliness.
Aplicaciones Científicas De Investigación
Heptadienediol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal and fungicidal effects, making it a potential alternative to chemical pesticides. In the food industry, it has been used as a natural preservative due to its antimicrobial properties.
Propiedades
Número CAS |
102605-89-0 |
|---|---|
Nombre del producto |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5- |
Clave InChI |
RGHYWMFALZHNSF-BZDQXIRASA-N |
SMILES isomérico |
CC(/C=C/C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
SMILES canónico |
CC(C=CC=C(C)O)O |
Sinónimos |
2,4-Heptadiene-2,6-diol, (Z,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



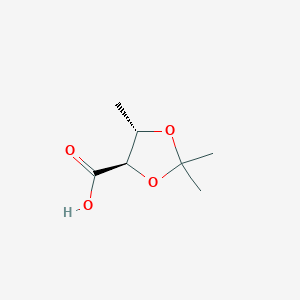
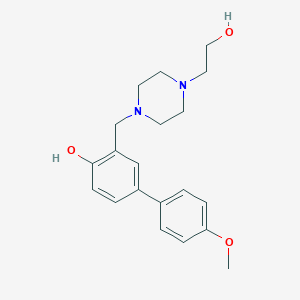
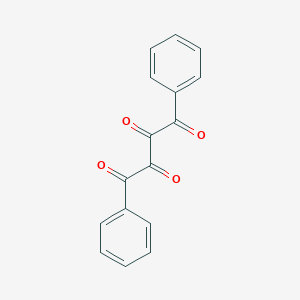
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
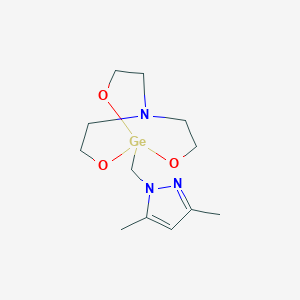
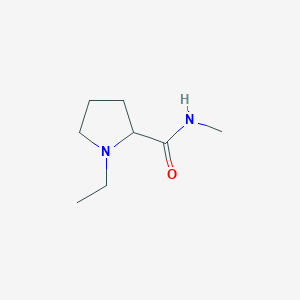

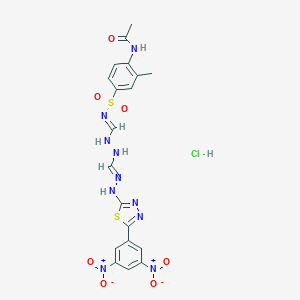
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

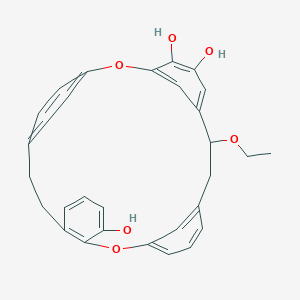
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
